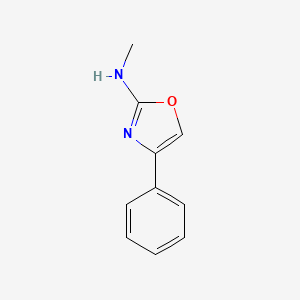

N-methyl-4-phenyloxazol-2-amine

Description

Significance of the Oxazole (B20620) Heterocyclic Core in Chemical Science

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in chemical and medicinal science. nih.govnih.govresearchgate.net Its significance stems from its unique structural and chemical properties, which allow it to interact with a wide array of biological targets like enzymes and receptors through various non-covalent interactions. nih.govresearchgate.nettandfonline.com This five-membered ring is considered a bioisostere, meaning it can be used to replace other chemical groups in biologically active molecules without significantly altering their activity, a property that makes it a valuable platform for drug discovery. nih.gov

The stability of the oxazole ring, combined with its capacity for diverse functionalization at its carbon positions (C2, C4, and C5), has led to its incorporation into numerous compounds with a broad spectrum of biological activities. derpharmachemica.comnumberanalytics.com Researchers have successfully developed oxazole-containing compounds that function as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The versatility of the oxazole core ensures its continued prominence as a building block in the synthesis of novel therapeutic agents and functional materials. numberanalytics.com

Research Trajectories of N-Substituted Oxazol-2-amine Derivatives

The N-substituted oxazol-2-amine motif is a key area of investigation within the broader field of oxazole chemistry. The introduction of a substituted amino group at the 2-position of the oxazole ring provides a critical point for molecular diversity, significantly influencing the compound's physicochemical properties and biological activity.

Research into this class of compounds has followed several key trajectories:

Antimicrobial and Antiprotozoal Agents: Studies have focused on synthesizing derivatives of 2-amino-4-phenyloxazole and evaluating their activity against various pathogens. For instance, a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were prepared and showed in vitro activity against protozoa like Giardia lamblia and Trichomonas vaginalis. researchgate.net Similarly, 2-substituted benzoxazole (B165842) derivatives, which share the core aminobenzoxazole structure, have demonstrated potent antibacterial activities, with some compounds showing notable efficacy against E. coli. nih.gov

Enzyme Inhibition: A significant research avenue involves designing N-substituted oxazol-2-amines as enzyme inhibitors. In one study, oxazol-2-amine derivatives were identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com Specifically, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine was highlighted as a promising candidate for AML treatment. mdpi.com In another context, derivatives of (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid were developed as inhibitors of bacterial serine acetyltransferase, an enzyme involved in L-cysteine biosynthesis, which could serve as potential antibacterial adjuvants. nih.gov

Anthelmintic Agents: Research has also uncovered the potential of N-alkylated oxazole derivatives as anthelmintic agents. A notable discovery was N-methylbenzo[d]oxazol-2-amine, an analog of the title compound, which showed potency against several parasitic worms comparable to the established drug albendazole, but with lower cytotoxicity to human cells. rawdatalibrary.netnih.gov This highlights the importance of the N-methyl substitution in this specific biological context.

These research paths underscore the chemical tractability and therapeutic potential of the N-substituted oxazol-2-amine scaffold, where modifications to the N-substituent and the oxazole ring's other positions are explored to optimize activity for specific targets.

Scope and Research Focus of N-Methyl-4-phenyloxazol-2-amine and its Analogs

Direct and extensive research focused exclusively on this compound is not widely documented in publicly available literature. However, the research focus and potential utility of this specific compound can be inferred from the extensive studies on its structural analogs and constituent parts: the N-methyl group, the 4-phenyl substituent, and the oxazol-2-amine core.

The scope of research concerning this compound and its analogs is centered on synthesizing and evaluating these molecules for various biological activities. The scientific interest is driven by the established importance of the individual components:

The oxazol-2-amine core provides the foundational heterocyclic structure known for its diverse biological relevance. tandfonline.com

The N-methyl group is a small, yet impactful, substituent that can influence a molecule's solubility, metabolic stability, and binding affinity. The discovery of N-methylbenzo[d]oxazol-2-amine as a potent anthelmintic agent specifically points to the value of this N-alkylation. rawdatalibrary.netnih.gov

Therefore, the research focus for this compound and its close analogs involves exploring how the combination of these three key features contributes to potential therapeutic applications, drawing parallels from the findings on related N-substituted and 4-substituted oxazole derivatives.

Research Data on Oxazol-2-Amine Derivatives

The following tables present synthesized data from research on various oxazol-2-amine derivatives, illustrating the types of findings in this area of chemical science.

Table 1: Examples of Biologically Active N-Substituted Oxazol-2-Amine Analogs

Table 2: Spectroscopic Data for 2-Amino-4-phenyloxazole

Data sourced from Carballo et al., 2017. researchgate.net

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-4-phenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGWGFDWFXQVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CO1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of N Methyl 4 Phenyloxazol 2 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy of N-methyl-4-phenyloxazol-2-amine provides critical information about the arrangement of hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum of this compound, the N-methyl protons are observed as a singlet, indicating their equivalence and lack of coupling with other protons. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. A distinct singlet is also observed for the proton attached to the oxazole (B20620) ring.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.01 | s |

| H-5 (oxazole) | 7.42 | s |

| Phenyl-H | 7.28-7.79 | m |

s = singlet, m = multiplet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the N-methyl carbon, the carbons of the oxazole ring, and the carbons of the phenyl group. The chemical shifts of the oxazole ring carbons are particularly informative for confirming the heterocyclic structure.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| N-CH₃ | 29.5 |

| C-2 (oxazole) | 163.4 |

| C-4 (oxazole) | 137.5 |

| C-5 (oxazole) | 124.9 |

| Phenyl C (ipso) | 129.3 |

| Phenyl C | 125.7, 128.8, 128.9 |

Advanced Two-Dimensional NMR Techniques (HSQC, HMBC) for Full Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

The HSQC spectrum establishes direct one-bond correlations between protons and their attached carbons. For this compound, this would show a correlation between the N-methyl protons and the N-methyl carbon, as well as between the oxazole H-5 proton and the C-5 carbon.

The HMBC spectrum reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule. For instance, HMBC correlations would be expected between the N-methyl protons and the C-2 carbon of the oxazole ring, and between the oxazole H-5 proton and the C-4 and C-2 carbons, confirming the connectivity within the heterocyclic ring. Correlations between the phenyl protons and the oxazole C-4 would establish the point of attachment of the phenyl group.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₀H₁₀N₂O), the calculated exact mass is 174.0793. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that results in the fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information.

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared (FT-IR))

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FT-IR) techniques, serves as a powerful, non-destructive method for the identification of functional groups and the elucidation of molecular structures. The analysis of this compound and its derivatives by FT-IR spectroscopy reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent parts: the N-methyl secondary amine, the 4-substituted phenyl group, and the oxazole heterocyclic core.

The FT-IR spectrum is typically analyzed by assigning observed absorption frequencies (in wavenumbers, cm⁻¹) to specific bond vibrations. For this compound, the key functional group vibrations are predictable. The secondary amine (N-H) stretch is expected to appear as a distinct band in the region of 3300-3500 cm⁻¹. researchgate.net The presence of the methyl group attached to the nitrogen should give rise to characteristic C-H stretching and bending vibrations. Aromatic C-H stretching from the phenyl ring is anticipated just above 3000 cm⁻¹, while the ring's C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region.

The oxazole ring itself contributes a unique vibrational signature. The C=N stretching vibration within the heterocyclic ring is a key identifier. researchgate.net Furthermore, the C-O-C stretching of the ether linkage within the oxazole ring is expected in the fingerprint region. While a definitive spectrum of the title compound is not widely published, analysis of related structures like 2-amino-4-phenyloxazole and other secondary amines allows for a reliable prediction of its spectral features. researchgate.netnist.gov

Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table presents predicted data based on the analysis of constituent functional groups and related compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | N-Methyl | 2850 - 2960 | Medium |

| C=N Stretch | Oxazole Ring | 1640 - 1690 | Strong |

| C=C Stretch | Phenyl & Oxazole Rings | 1450 - 1600 | Medium-Strong (multiple bands) |

| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |

| C-N Stretch | Amine & Oxazole | 1250 - 1350 | Medium |

| C-O-C Stretch | Oxazole Ring | 1020 - 1275 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's stereochemistry and packing in the crystal lattice.

A comprehensive search of the available literature indicates that a full single-crystal X-ray diffraction analysis for this compound has not been publicly reported. However, crystallographic data from closely related oxazole structures provide valuable insight into the likely structural parameters. For instance, the analysis of other substituted phenyl-oxazole compounds reveals key structural features, such as the relative planarity between the oxazole and phenyl rings and the specific bond distances within the heterocycle. researchgate.net

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, a related oxazole derivative, are presented below. researchgate.net This data showcases the detailed structural information that would be expected from a crystallographic study of this compound.

Table 2: Illustrative Crystal Data for a Related Oxazole Derivative: (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Source: researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.0827 (6) |

| b (Å) | 7.7848 (3) |

| c (Å) | 27.6527 (16) |

| Volume (ų) | 2601.1 (2) |

| Z (Molecules per unit cell) | 8 |

| Calculated Density (Mg m⁻³) | 1.345 |

Chromatographic Purity and Separation Techniques (Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for these purposes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a premier analytical technique for separating and quantifying components in a mixture. In RP-HPLC, the stationary phase is nonpolar (e.g., a silica-based C18 column), while the mobile phase is a more polar aqueous-organic mixture. For oxazole derivatives, typical methods involve a gradient or isocratic elution using a mobile phase of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.comresearchgate.net Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector. This method is highly scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Thin-Layer Chromatography (TLC) offers a rapid, qualitative, and cost-effective means to monitor reaction progress and assess fraction purity. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents. Separation occurs based on the differential partitioning of the compound between the stationary and mobile phases. Visualization is typically achieved under UV light or by using chemical staining agents.

Table 3: Representative RP-HPLC Method for Analysis of Oxazole Derivatives This table outlines a typical method based on established procedures for related compounds. sielc.comresearchgate.net

| Parameter | Description |

| Stationary Phase | Reverse-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Photodiode Array (PDA) Detector |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Computational and Theoretical Investigations of N Methyl 4 Phenyloxazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of N-methyl-4-phenyloxazol-2-amine at a molecular level. These methods, rooted in the principles of quantum mechanics, offer deep insights into the molecule's geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles.

The optimized geometry is the starting point for many other computational analyses. For instance, the planarity of the oxazole (B20620) ring and the rotational barrier of the phenyl and methyl groups can be determined. These structural parameters are critical in understanding how the molecule might interact with biological targets.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N3 | Data not available |

| Bond Length | N3-C4 | Data not available |

| Bond Length | C4-C5 | Data not available |

| Bond Length | C5-O1 | Data not available |

| Bond Length | O1-C2 | Data not available |

| Bond Length | C4-C(phenyl) | Data not available |

| Bond Length | C2-N(methyl) | Data not available |

| Bond Angle | O1-C2-N3 | Data not available |

| Bond Angle | C2-N3-C4 | Data not available |

| Dihedral Angle | C5-C4-C(phenyl)-C(phenyl) | Data not available |

| Dihedral Angle | N3-C2-N(methyl)-C(methyl) | Data not available |

Note: This table is illustrative. Specific values would be obtained from actual DFT calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies that the molecule is more prone to chemical reactions. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, highlighting the regions most susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: This table is illustrative. Specific values would be obtained from FMO analysis following DFT calculations on this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate different electrostatic potential values on the molecule's surface. Typically, red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions indicate low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, indicating their role as potential hydrogen bond acceptors. The phenyl ring and the methyl group would have distinct electrostatic potential features influencing their interactions.

Reactivity, Stability, and Electronic Behavior Predictions based on Quantum Chemical Parameters

Beyond the HOMO-LUMO gap, several other quantum chemical parameters derived from DFT calculations can be used to predict the reactivity, stability, and electronic behavior of this compound. These global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study the mechanisms of chemical reactions. It focuses on the changes in electron density during a reaction to understand the flow of electrons and the formation and breaking of bonds. For hypothetical reactions involving this compound, MEDT could be employed to analyze reaction pathways, transition states, and the energies involved. This would provide a detailed understanding of its potential chemical transformations.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological macromolecule.

For this compound, MD simulations could reveal the flexibility of the molecule, including the rotation of the phenyl and methyl groups, and how these motions are influenced by the surrounding environment. Furthermore, if studying its interaction with a protein, MD simulations could elucidate the stability of the binding pose, the key interacting residues, and the role of water molecules in the binding site.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these studies are foundational to understanding its three-dimensional structure and its potential interactions with biological macromolecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The stability of these conformers is crucial as it often dictates the molecule's biological activity.

Detailed conformational analysis for this compound would typically be performed using quantum mechanical methods like Density Functional Theory (DFT). Theoretical calculations for similar heterocyclic structures have often employed the B3LYP functional with a 6-31G(d,p) or higher basis set to optimize the molecular geometry and identify the most stable conformers. researchgate.net The process involves rotating the flexible bonds—such as the bond connecting the phenyl ring to the oxazole core and the bond of the N-methyl group—to map the potential energy surface.

The goal is to identify the global minimum energy conformation, which is the most stable and likely the most populated conformer under physiological conditions. The energy differences between various stable conformers (local minima) and the global minimum are calculated. A smaller energy difference suggests that the molecule can more easily adopt different shapes, which might be relevant for binding to flexible receptor sites. While specific energy difference calculations for this compound are not widely published, studies on related molecules show these energy gaps are critical for understanding molecular reactivity and stability. eurjchem.com

Table 1: Representative Data from Conformational Analysis (Note: This table is illustrative of typical results from DFT calculations, as specific published data for this compound is limited.)

| Parameter | Representative Value | Significance |

| Global Minimum Energy | -X kcal/mol | The most stable conformation of the molecule. |

| Energy of Conformer 2 | -X + 1.5 kcal/mol | A slightly less stable conformation. |

| Energy of Conformer 3 | -X + 3.2 kcal/mol | A significantly less stable conformation. |

| Dihedral Angle (Phenyl-Oxazole) | 25° | Describes the twist of the phenyl ring relative to the oxazole ring in the lowest energy state. |

| HOMO-LUMO Energy Gap | 5.0 eV | An indicator of chemical reactivity and kinetic stability. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for predicting the binding affinity and mode of interaction, which are critical for assessing a compound's potential as a drug.

For this compound, docking studies would involve placing the molecule into the binding site of a specific biological target. The choice of target would be guided by the known activities of similar oxazole-containing compounds, which have shown potential as inhibitors for enzymes like cyclooxygenase (COX) or various kinases. nih.gov The docking process calculates a score, often in kcal/mol, that estimates the binding free energy. A lower (more negative) score indicates a stronger, more favorable interaction.

The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the receptor's active site. For instance, studies on similar heterocyclic compounds have identified crucial hydrogen bonds with residues like Arginine or Alanine and hydrophobic interactions within the target's binding pocket. nih.gov These structure-binding affinity correlations are vital for understanding why a molecule is active and for guiding the design of more potent derivatives.

Table 2: Illustrative Molecular Docking Results (Note: This table demonstrates typical docking output against hypothetical protein targets.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.5 | LYS 122 | Hydrogen Bond |

| LEU 204 | Hydrophobic | ||

| PHE 250 | Pi-Alkyl | ||

| COX-2 | -7.9 | ARG 120 | Hydrogen Bond |

| VAL 523 | Hydrophobic | ||

| Protease B | -6.2 | ASP 30 | Ionic Bond |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

A compound's therapeutic potential depends not only on its ability to bind to a target but also on its pharmacokinetic properties. In silico ADME profiling uses computational models to predict how a compound will be absorbed, distributed, metabolized, and excreted by the body. These predictions are crucial for identifying potential liabilities early in the drug discovery pipeline.

For this compound, various ADME parameters can be calculated using its molecular structure. Software platforms like SwissADME or QikProp are commonly used for these predictions. Key parameters include lipophilicity (logP), aqueous solubility (logS), gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. For example, high gastrointestinal absorption and good solubility are desirable for orally administered drugs, while the potential to inhibit major CYP enzymes (e.g., CYP3A4, CYP2D6) could indicate a risk of drug-drug interactions. mdpi.com

Table 3: Predicted ADME Properties for this compound (Note: This table contains both data predicted by computational models and data sourced from PubChem nih.gov.)

| Property | Predicted Value | Desired Range | Significance |

| Molecular Weight | 174.20 g/mol | < 500 | Adherence to Lipinski's Rules. nih.gov |

| logP (Lipophilicity) | 2.3 | -0.7 to +5.0 | Influences absorption and distribution. nih.gov |

| Topological Polar Surface Area (TPSA) | 38.1 Ų | < 140 Ų | Predicts cell permeability. nih.gov |

| H-Bond Donors | 1 | ≤ 5 | Adherence to Lipinski's Rules. nih.gov |

| H-Bond Acceptors | 3 | ≤ 10 | Adherence to Lipinski's Rules. nih.gov |

| Gastrointestinal (GI) Absorption | High | High | Likelihood of being absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Yes/No | Predicts potential for CNS effects. |

| CYP2D6 Inhibitor | No | No | Low risk of specific drug-drug interactions. |

Prediction of Bioactivity and Drug-likeness Based on Theoretical Models

Drug-likeness is often assessed using rules-based filters, the most famous of which is Lipinski's Rule of Five. As shown in the ADME table, this compound does not violate any of Lipinski's rules, suggesting it possesses a favorable profile for an orally available drug. nih.gov Other models, like Veber's rules, consider properties like the number of rotatable bonds and TPSA to predict oral bioavailability.

Bioactivity scores can be predicted using computational models trained on large datasets of known active compounds. These models calculate a score that suggests the likelihood of a molecule being active against broad classes of receptors, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. While specific scores for this compound require specialized software, its structural features—a heterocyclic core with aromatic and amine functionalities—are common in many classes of bioactive molecules.

Table 4: Drug-likeness and Bioactivity Predictions (Note: Data is based on established models and computed properties from PubChem nih.gov.)

| Model / Parameter | Result | Interpretation |

| Lipinski's Rule of Five | 0 Violations | Good predicted oral bioavailability. |

| Veber's Rule | Pass | Good predicted oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. |

| Lead-likeness | No Violations | Indicates the compound has properties suitable for a starting point in drug discovery. |

| Synthetic Accessibility Score | 2.5 | Suggests the molecule is relatively easy to synthesize. |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic SAR Studies of N-Methyl-4-phenyloxazol-2-amine Derivatives

Systematic SAR studies involve the synthesis and evaluation of a series of related compounds to map out the chemical space that governs biological function. For the this compound scaffold, this involves modifying the primary components: the N-methyl group, the 2-amino-oxazole core, and the 4-phenyl substituent.

The biological activity of 2-amino-4-phenyloxazole derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. researchgate.net The oxazole (B20620) ring itself, particularly the C-2 and C-4 positions, is crucial for various biological activities. researchgate.net Research on related heterocyclic structures like 1,3,4-oxadiazoles and aminopyrazoles provides analogous principles that are applicable here. nih.govnih.gov

Generally, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its interaction with biological targets. researchgate.netnih.gov

Electron-Withdrawing Groups: Substituents such as nitro (NO₂) or chloro (Cl) on the phenyl ring have been shown to enhance the biological potential in similar heterocyclic compounds. nih.govnih.gov For instance, in studies of 2-amino-4-aryloxazoles, a p-nitrophenyl derivative showed notable activity. researchgate.net The electron-withdrawing nature of these groups can modulate the pKa of the amino group or influence pi-pi stacking interactions with a receptor.

Electron-Donating Groups: Groups like methoxy (B1213986) (OCH₃) can also positively influence activity. A study on 2-amino-4-phenyloxazole derivatives found that a p-methoxyphenyl analog exhibited significant antiprotozoal activity. researchgate.net

Halogens: Halogens like fluorine (F), chlorine (Cl), and bromine (Br) are commonly used in medicinal chemistry to probe steric and electronic effects. Their introduction can enhance membrane permeability and binding affinity. In a series of 2-amino-4-(p-substituted-phenyl)-oxazoles, derivatives with p-fluoro, p-chloro, and p-bromo substituents were synthesized and evaluated, showing varying degrees of activity. researchgate.net

Oxazole Ring Modifications: While the core this compound structure is specified, SAR studies would also explore substitutions at the C-5 position of the oxazole ring. Introducing small alkyl or other functional groups could probe for additional binding pockets in a target receptor. The stability of the oxazole ring itself can be enhanced by substitution at the second position. nih.gov

The following interactive table summarizes SAR findings for related 2-amino-4-phenyloxazole derivatives, highlighting how different substituents on the phenyl ring affect biological activity.

| Compound Derivative | Phenyl Ring Substituent (R) | Observed Activity Trend | Reference |

| 2-amino-4-(p-nitrophenyl)oxazole | p-NO₂ | Potent Activity | researchgate.net |

| 2-amino-4-(p-methoxyphenyl)oxazole | p-OCH₃ | Significant Activity | researchgate.net |

| 2-amino-4-(p-fluorophenyl)oxazole | p-F | Moderate Activity | researchgate.net |

| 2-amino-4-(p-chlorophenyl)oxazole | p-Cl | Potent Activity | researchgate.netnih.govnih.gov |

| 2-amino-4-(p-bromophenyl)oxazole | p-Br | Moderate Activity | researchgate.net |

| 2-amino-4-phenyl-oxazole | H (unsubstituted) | Baseline Activity | researchgate.net |

Positional isomerism—changing the location of substituents on the aromatic ring or altering the connectivity of the heterocyclic core—can have a profound impact on biological activity. This is because the specific three-dimensional arrangement of functional groups is critical for precise binding to a biological target.

For this compound, key isomeric considerations include:

Phenyl Ring Substitution: The position of a substituent on the phenyl ring (ortho, meta, or para) dictates its spatial orientation relative to the oxazole core. A para-substituent extends linearly from the main axis of the molecule, while ortho and meta substituents project at different angles. This can dramatically affect how the molecule fits into a receptor's binding site. For example, in many diaryl heterocyclic inhibitors, a para-substituent is often optimal for fitting into a specific hydrophobic pocket. nih.gov

Scaffold Isomerism: The arrangement of atoms within the five-membered ring is also critical. This compound is a 1,3-oxazole. Its constitutional isomers, such as a 1,2-oxazole (isoxazole), would present a completely different geometry and electronic distribution to a receptor, likely leading to a total loss or a different type of activity. Similarly, moving the phenyl group from the C-4 to the C-5 position of the oxazole ring would create a positional isomer (N-methyl-5-phenyloxazol-2-amine) with a different spatial relationship between the aromatic ring and the N-methylamino group, altering its binding profile. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to formalize the SAR data. researchgate.net By developing mathematical models, QSAR aims to correlate variations in the physicochemical properties of compounds with their biological activities. nih.govnih.gov

For a series of this compound derivatives, a QSAR study would proceed as follows:

Data Collection: A dataset of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, surface area, electronic properties). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build an equation that links a subset of these descriptors to the observed activity. nih.govnih.govnih.gov

Validation: The resulting model is rigorously validated to ensure its statistical significance and predictive power on new, untested compounds.

A successful QSAR model for this compound analogs could provide valuable insights, such as identifying that a combination of high lipophilicity at the para-position of the phenyl ring and a specific electrostatic potential on the oxazole nitrogen is key for high potency. Such models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Rational Design of this compound Analogs

Rational drug design uses the knowledge gained from SAR and QSAR to intelligently create new molecules with improved properties, rather than relying on trial-and-error.

The process begins with the identification of a "lead compound"—a molecule from a screening campaign that shows promising activity but may have suboptimal properties like low potency or poor metabolic stability. nih.gov An this compound derivative with moderate, confirmed activity could serve as such a lead.

Lead optimization is the iterative process of modifying this lead to enhance its desirable characteristics. advancedsciencenews.com For the this compound scaffold, optimization would focus on:

Potency Enhancement: Based on SAR data, substituents that favor strong binding would be introduced. For example, if a hydrophobic pocket is identified in the target, adding a lipophilic group like a trifluoromethyl (-CF₃) or tert-butyl group to the phenyl ring could increase potency. nih.gov

Selectivity Improvement: Modifications would be made to increase the compound's affinity for its intended target over other related proteins, thereby reducing potential side effects. This might involve fine-tuning the geometry through positional isomerism or adding groups that form specific hydrogen bonds only possible in the target active site.

Pharmacokinetic Profile: Changes would be made to improve the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. This could involve replacing a metabolically liable methoxy group with a more stable halogen or modifying the N-methyl group to tune solubility. nih.gov

A classic and highly relevant bioisosteric replacement for the oxazole ring in this compound is the thiazole (B1198619) ring. researchgate.net This involves replacing the oxygen atom (O) of the oxazole with a sulfur atom (S).

Oxazole vs. Thiazole: While oxygen and sulfur are in the same group in the periodic table, they confer different properties to the heterocyclic ring.

Size and Electronegativity: Sulfur is larger and less electronegative than oxygen. This makes the thiazole ring less polar and alters its aromatic character and hydrogen bond accepting capability compared to the oxazole ring.

Metabolic Stability: Thiazole rings are often considered more metabolically robust than oxazole rings in certain enzymatic environments.

Binding Interactions: The sulfur atom in a thiazole can engage in different non-covalent interactions (e.g., sulfur-aromatic interactions) with a protein target than the oxygen in an oxazole. In some cases, an N-S interaction within a binding site can be a stabilizing force that cannot be mimicked by the oxazole ring. researchgate.net

Therefore, synthesizing the corresponding N-methyl-4-phenylthiazol-2-amine would be a logical step in a lead optimization campaign. Comparing the biological activity and pharmacokinetic properties of the oxazole and thiazole analogs would provide critical information on which scaffold is preferable for further development. nih.govresearchgate.net

Computational Approaches in SAR Derivations

The elucidation of Structure-Activity Relationships (SAR) for novel chemical entities like this compound is significantly accelerated and refined through the application of computational chemistry. These in silico methods provide deep insights into the molecular interactions governing the biological activity of a compound, guiding the design of more potent and selective analogs. Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds. For a class of compounds like phenyloxazole derivatives, relevant descriptors might include:

Electronic Properties: Dipole moment, polarization, and distribution of electron density, which influence how the molecule interacts with polar residues in a biological target.

Steric Properties: Molecular volume, surface area, and specific conformational descriptors (e.g., Principal Moment of Inertia), which relate to the molecule's size and shape and its fit within a binding site. crpsonline.com

Hydrophobicity: The partition coefficient (logP), which governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. crpsonline.com

A QSAR analysis on related heteroaryl-phenyl-substituted pyrazole (B372694) derivatives, for instance, revealed that Connolly Accessible Area (CAA), Principal Moment of Inertia at the z-axis (PMZ), and the Partition Coefficient (PC) were significant in determining their inhibitory activity against COX-2. crpsonline.com For this compound, a similar approach would involve synthesizing a series of analogs with variations at the methyl and phenyl positions and correlating their measured biological activities with calculated descriptors to build a predictive model.

Table 1: Illustrative QSAR Descriptors and Their Relevance

| Descriptor Category | Specific Descriptor | Potential Influence on this compound Activity |

| Electronic | Dipole Moment | Influences orientation in the electric field of a binding pocket. |

| Partial Atomic Charges | Determines potential for electrostatic interactions and hydrogen bonding. | |

| Steric | Molecular Volume | Affects the overall fit and potential for steric hindrance in a receptor. |

| Surface Area | Relates to the extent of possible intermolecular interactions. | |

| Hydrophobicity | LogP | Governs membrane permeability and hydrophobic interactions with the target. |

Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the visualization of interactions at the atomic level and helps to rationalize the observed biological activity. The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding site of a receptor and calculating the binding affinity, often expressed as a docking score in kcal/mol.

In studies on similar heterocyclic structures like 1,3,4-oxadiazole (B1194373) derivatives, docking into cyclooxygenase (COX) enzymes revealed key interactions. mdpi.comnih.gov For example, specific amino acid residues such as Leu352, Ser530, and Trp387 were identified as crucial for binding. mdpi.com For this compound, docking studies would be instrumental in:

Identifying the likely binding pose within a target active site.

Highlighting key interactions, such as hydrogen bonds formed by the amine or oxazole nitrogen, and hydrophobic interactions involving the phenyl ring.

Comparing the binding affinities of different analogs to explain variations in activity. For instance, docking of N-substituted sulfonamides showed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to a standard drug. nih.govunar.ac.id

Table 2: Example of Molecular Docking Data for Structurally Related Compounds

| Compound Class | Target Protein | Range of Binding Affinities (kcal/mol) | Key Interacting Residues | Reference |

| N-Substituted Sulfonamides | Carbonic Anhydrase I (1AZM) | -6.8 to -8.2 | Not specified | nih.govunar.ac.id |

| 1,3,4-Oxadiazole Derivatives | COX-2 (5KIR) | Up to -7.70 | Not specified | nih.gov |

| Rhodanine Derivatives | CYP51Ca | Not specified | Heme, Ser378, Thr311, Phe233 | mdpi.com |

This type of data, when generated for this compound and its analogs, would provide a structural basis for the SAR, guiding modifications to improve binding affinity and, consequently, biological potency.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govyoutube.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov A pharmacophore model can be generated either based on the structure of the receptor (structure-based) or from a set of known active ligands (ligand-based). nih.gov

For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond donor (the N-H group).

A hydrogen bond acceptor (the oxazole nitrogen or oxygen).

A hydrophobic/aromatic feature (the phenyl ring).

This model serves as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to be active. nih.gov Studies on other heterocyclic compounds have successfully used pharmacophore models to discover new inhibitors. nih.gov The combination of pharmacophore modeling with molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction provides a comprehensive in silico workflow for lead discovery and optimization. researchgate.net

Mechanistic Studies of N Methyl 4 Phenyloxazol 2 Amine in Biological Systems in Vitro Focus

Investigations into Molecular Target Interactions (In Vitro)

The oxazole (B20620) amine core structure is a versatile pharmacophore that has been investigated for its interaction with a range of enzymes and receptors.

5-Lipoxygenase (5-LOX): Derivatives of the core aminothiazole and aminobenzofuran structures, which share features with phenyloxazoles, have been shown to inhibit 5-lipoxygenase. For instance, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride was found to inhibit 5-lipoxygenase in leukocytes at micromolar concentrations. nih.gov Similarly, a series of 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans were potent inhibitors of LTB4 production, a downstream product of 5-LOX activity, in human polymorphonuclear leukocytes with IC50 values as low as 7 to 100 nM. nih.gov This suggests that the phenyloxazole scaffold could also be oriented to interact with the active site of 5-LOX, an enzyme crucial in the inflammatory cascade.

FMS-like Tyrosine Kinase 3 (FLT3): The oxazol-2-amine scaffold has been identified as a potent inhibitor of FLT3, a key target in acute myeloid leukemia (AML). nih.gov A study on oxazol-2-amine derivatives revealed that compounds like 5-(4-fluorophenyl)-N-phenyloxazol-2-amine could inhibit both wild-type and mutated FLT3 in cell-free kinase assays and in FLT3-ITD+ AML cell lines. nih.gov This inhibition leads to reduced proliferation and increased apoptosis in cancer cells. nih.gov Although this specific compound is not N-methylated, it underscores the potential of the 4-phenyloxazol-2-amine (B2355025) framework to target FLT3.

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH, a key enzyme in the de novo synthesis of purine (B94841) nucleotides, is a target for immunosuppressive and anticancer agents. nih.govmostwiedzy.pl Novel 2-aminooxazoles have been synthesized and shown to inhibit IMPDH with low nanomolar potency. nih.gov Structure-activity relationship (SAR) studies on N-[3-methoxy-4-(5-oxazolyl)phenyl] moieties have further detailed the interactions critical for potent IMPDH inhibition. nih.govresearchgate.net These findings indicate that the oxazole ring is a crucial component for binding to IMPDH, making it a plausible target for N-methyl-4-phenyloxazol-2-amine.

NAD(P)H Quinone Dehydrogenase 1 (NQO1): NQO1 is an enzyme that plays a role in cellular defense against oxidative stress and can be exploited for the bioactivation of certain anticancer quinones. While direct inhibition studies on this compound are unavailable, related heterocyclic structures have been developed as NQO1 substrates. For example, novel naphtho[2,1-d]oxazole-4,5-diones were designed as NQO1 substrates with antitumor activity. nih.gov This suggests a potential role for oxazole-containing compounds in NQO1-mediated bioactivation pathways.

| Enzyme Target | Related Compound Class | Observed In Vitro Effect | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Aminothiazole / Benzofuran Derivatives | Inhibition of enzyme activity and downstream product formation. | nih.govnih.gov |

| FMS-like Tyrosine Kinase 3 (FLT3) | Oxazol-2-amine Derivatives | Inhibition of wild-type and mutated FLT3 kinase activity. | nih.gov |

| Inosine Monophosphate Dehydrogenase (IMPDH) | 2-Aminooxazole Derivatives | Inhibition of IMPDH catalytic activity with nanomolar potency. | nih.gov |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Naphtho[2,1-d]oxazole-4,5-diones | Act as substrates for NQO1, leading to bioactivation. | nih.gov |

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating genes, including metabolic enzymes like CYP1A1. nih.gov Certain chemical structures can act as agonists, activating the receptor. Patent literature describes 4-phenyl-N-(phenyl)thiazol-2-amine derivatives and their corresponding oxazole analogues as AHR agonists. google.com This activation is proposed for the treatment of inflammatory disorders and conditions involving angiogenesis. google.com The antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole has been shown to mediate its effects through AHR, leading to the induction of CYP1A1 and CYP1B1 expression in sensitive cancer cells. nih.gov This indicates that the broader class of aryl-amino-heterocycles, which includes this compound, has the potential to interact with and modulate AHR signaling pathways.

Cellular Pathway Modulation (In Vitro)

The interactions of phenyloxazole amines at the molecular level translate into broader effects on cellular pathways, including those governing cell life, death, and response to stress.

The inhibition of cellular growth and the triggering of programmed cell death (apoptosis) are key mechanisms for anticancer agents. As mentioned, oxazol-2-amine derivatives that inhibit FLT3 also suppress the proliferation of FLT3-ITD+ AML cells and promote apoptosis. nih.gov The induction of apoptosis is a common mechanism for many chemotherapeutic agents. nih.gov For instance, certain 2-amino-1,4-naphthoquinone derivatives induce apoptosis, which can be confirmed by observing nuclear condensation and fragmentation. nih.gov Given the established role of related oxazole compounds in inhibiting proliferation and inducing apoptosis in cancer cell lines, it is plausible that this compound could modulate similar cellular pathways.

Several studies have investigated the antioxidant properties of thiazole (B1198619) and oxazole derivatives. nih.govresearchgate.netsaudijournals.com The mechanism often involves scavenging free radicals. nih.gov For example, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride was shown to be a potent scavenger of oxygen-derived free radicals. nih.gov Studies on other heterocyclic compounds, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, have demonstrated significant antioxidant activity through interaction with stable free radicals like DPPH. mdpi.com The antioxidant capacity of novel thiazolyl-polyphenolic compounds has been validated through multiple assays, showing that the core heterocyclic structure contributes to this activity. nih.gov These findings suggest that the phenyloxazole structure could contribute to antioxidant effects by neutralizing reactive oxygen species.

Prodrug Activation Mechanisms and Design Principles (Mechanistic Research)

The prodrug approach involves modifying a drug to improve its delivery or reduce its side effects, with the active form being released under specific physiological conditions. nih.gov For amino-containing drugs, a major challenge is their tendency to be ionized at physiological pH, which can limit membrane penetration. nih.gov Prodrug strategies for amines often involve masking the amino group to create a more lipophilic molecule that can be activated enzymatically or chemically. While specific prodrug designs for this compound are not documented, general principles apply. For instance, N-acylation or the formation of a Schiff base are common methods to temporarily mask a primary or secondary amine. The general robustness of the amine functional group requires careful design to ensure that the prodrug is stable enough for delivery but can be cleaved at the target site to release the active amine. nih.gov

Enzyme-Mediated Prodrug Activation Mechanisms

The secondary amine of this compound is a prime target for creating prodrugs that can be activated by specific enzymes. This approach is particularly valuable for targeted therapy, where enzymes that are overexpressed in pathological tissues can be exploited to release the active drug locally.

Carboxypeptidase G2 (CPG2)

Carboxypeptidase G2, a bacterial enzyme with no human equivalent, is a key component in gene-directed enzyme prodrug therapy (GDEPT). nih.govfrontiersin.org In this strategy, the gene for CPG2 is delivered to tumor cells, which then express the enzyme. A systemically administered prodrug is then selectively cleaved and activated only within the tumor microenvironment, minimizing systemic toxicity. nih.govfrontiersin.org

CPG2 specifically hydrolyzes the amide bond of L-glutamate from various aromatic compounds. nih.govnih.gov A hypothetical prodrug of this compound for a CPG2-based system would involve linking an L-glutamate moiety to the N-methyl group via a suitable linker. The enzyme would then cleave the glutamate, initiating a cascade that releases the parent drug.

Table 1: Hypothetical CPG2-Activated Prodrugs of this compound

| Prodrug Candidate | Linker Type | CPG2 Cleavage Site | Expected Release Product |

| Glutamate-linker-N-methyl-4-phenyloxazol-2-amine | Benzyloxycarbonyl | Amide bond of Glutamate | This compound |

| Dipeptide-linker-N-methyl-4-phenyloxazol-2-amine | Self-immolative | C-terminal amide bond | This compound |

This table is illustrative and based on established CPG2 prodrug design principles.

Studies with other compounds, such as fluorinated benzoic acid mustards, have shown that the efficiency of CPG2 cleavage can be influenced by the structure of the drug and linker. nih.gov For instance, di- and trifluorinated prodrugs are efficiently cleaved, while some tetrafluorinated versions act as competitive inhibitors. nih.gov This highlights the importance of empirical testing for any potential this compound prodrug.

Phospholipase A2 (PLA2)

Phospholipase A2 (PLA2) enzymes are overexpressed in inflamed tissues, such as in inflammatory bowel disease (IBD) and some cancers. nih.govnih.govmdpi.com This localized enzymatic activity can be harnessed for targeted drug delivery. PLA2 hydrolyzes the sn-2 acyl bond of phospholipids. nih.govmdpi.com

A prodrug strategy involving this compound would entail its conjugation to a phospholipid, typically at the sn-2 position, via a linker. nih.gov Upon reaching the inflamed tissue, the elevated PLA2 levels would lead to the cleavage of the phospholipid, releasing the drug-linker complex, which would then undergo further breakdown to release the active this compound. Computational and in vitro studies on other drug-phospholipid conjugates have demonstrated the feasibility of this approach. nih.govresearchgate.net

Table 2: Potential PLA2-Activatable Phospholipid Prodrug Design for this compound

| Phospholipid Backbone | Linker at sn-2 Position | Target Indication | Activation Mechanism |

| Phosphatidylcholine | Dicarboxylic acid ester | Inflammatory Bowel Disease | PLA2 hydrolysis of ester bond |

| Phosphatidylethanolamine | Carbamate | Rheumatoid Arthritis | PLA2 hydrolysis and subsequent linker cleavage |

This table presents hypothetical constructs based on known PLA2-activatable prodrug strategies.

Transport Mechanism Studies

The cellular uptake of drugs can be enhanced by hijacking natural transport systems. For amine-containing compounds, peptide transporters are an attractive option.

Peptide Transporter-Mediated Cellular Uptake

Peptide transporters, such as PEPT1, are present in the intestines and are responsible for the absorption of di- and tripeptides. nih.govsemanticscholar.org By attaching a peptide or a peptide-mimicking moiety to a drug, its absorption can be significantly increased. nih.gov

For this compound, a prodrug could be synthesized by creating an amide bond between the amine group and a dipeptide (e.g., Gly-Sar). This peptide-drug conjugate could then be recognized and transported by PEPT1 into intestinal cells. Once inside the cell, intracellular peptidases would cleave the peptide, releasing the active drug. This strategy has been successfully employed for antiviral drugs like valacyclovir. semanticscholar.org

Table 3: Hypothetical Peptide Conjugates of this compound for PEPT1 Transport

| Peptide Moiety | Linkage to Drug | Expected Transporter | Intracellular Release Mechanism |

| Glycyl-Sarcosine (Gly-Sar) | Amide bond | PEPT1 | Peptidase hydrolysis |

| Valyl-Alanine (Val-Ala) | Amide bond | PEPT1 | Peptidase hydrolysis |

This table is a conceptual representation of how this compound could be modified for peptide transporter-mediated uptake.

The presence of the oxazole ring in this compound is noteworthy, as oxazole-containing peptides are known to have various biological activities and can influence peptide-protein interactions. nih.gov This suggests that the oxazole core might be well-tolerated by peptide transport and processing systems.

Influence of Linker Chemistry on Prodrug Activation and Release Kinetics

The choice of linker connecting the promoiety to the parent drug is critical and can significantly affect the stability, solubility, and release kinetics of the prodrug. nih.gov The linker must be stable enough to prevent premature drug release in circulation but labile enough to be cleaved by the target enzyme or under specific physiological conditions.

For amine-containing drugs like this compound, various linker strategies are available. broadpharm.comnih.gov These include:

(Acyloxy)alkyl carbamates: These linkers are designed to be cleaved by esterases, which are abundant in the body. The rate of hydrolysis can be tuned by modifying the structure of the acyl and alkyl groups. nih.gov

Self-immolative linkers: These are designed to fragment and release the drug following an initial enzymatic cleavage. For example, a p-aminobenzyloxycarbonyl (PABC) linker can be used in conjunction with an enzyme-cleavable group. Once the enzyme acts, the PABC linker undergoes a spontaneous 1,6-elimination to release the amine drug.

Propylene (B89431) glycol linkers: Studies have shown that propylene glycol linkers can offer a good balance of chemical stability and enzymatic lability, making them suitable for amino acid prodrugs. nih.gov

The rate of drug release is a crucial parameter that is heavily influenced by the linker. For instance, in cyclization-activated prodrugs, the functional groups involved in the ring closure and the stereoelectronics of the linker dictate the rate of the cyclization-elimination reaction that releases the drug. nih.gov

Table 4: Effect of Linker Type on Hypothetical Prodrug Release Half-Life (t½)

| Prodrug-Linker-Enzyme System | Linker Type | Predicted Release Half-Life (in vitro) | Key Influencing Factor |

| Glutamate-PABC-(CPG2) | Self-immolative | Minutes to Hours | Rate of 1,6-elimination |

| Phospholipid-Ester-(PLA2) | Dicarboxylic Acid Ester | Hours | Esterase susceptibility and PLA2 activity |

| Dipeptide-Amide-(Peptidase) | Direct Amide | Variable | Peptidase specificity and concentration |

This table provides a qualitative illustration of how linker chemistry can modulate drug release, based on general principles of prodrug design.

Advanced Material Science Applications of Oxazol 2 Amine Derivatives

Incorporation into Polymeric Materials for Enhanced Properties

The integration of heterocyclic compounds into polymer backbones is a well-established strategy for developing materials with superior properties. The rigid and thermally stable nature of aromatic heterocyclic rings, such as oxazole (B20620), can impart desirable characteristics to polymers.

Currently, there is a lack of specific published research detailing the use of N-methyl-4-phenyloxazol-2-amine as a monomer or an additive to create thermally stable and mechanically robust polymers. However, the inherent thermal stability of the oxazole ring suggests that its incorporation into polymer chains, such as polyamides or polyimides, could potentially enhance the thermal degradation temperature and mechanical strength of the resulting materials. The synthesis of soluble polyamides containing other heterocyclic rings has been shown to yield materials with high glass transition temperatures and good mechanical properties. researchgate.netscielo.br This suggests a potential research avenue for this compound, where its diamine functionality could be exploited for polycondensation reactions.

Optoelectronic and Semiconductor Applications

The electronic properties of organic molecules are at the heart of their use in optoelectronic devices. The presence of conjugated π-systems and heteroatoms in oxazole derivatives makes them candidates for such applications.

There is no specific data available on the application of this compound in electrophotographic photoreceptors. However, related heterocyclic compounds, such as certain triazole derivatives, have been investigated for their nonlinear optical (NLO) properties. nih.govnih.govresearchgate.net These properties arise from the molecule's ability to interact with and modify the properties of light, which is crucial for applications in optoelectronics and photonics. nih.gov Theoretical and experimental studies on other heterocyclic systems have shown that the arrangement of electron-donating and electron-accepting groups can lead to significant NLO responses. The structure of this compound, with its phenyl and methylamino substituents on the oxazole core, could theoretically give rise to such properties, though experimental verification is needed. The development of organic light-emitting diodes (OLEDs) often relies on materials that can efficiently transport charge and emit light, a field where heterocyclic compounds are actively researched. sunatech.com

Application as Reagents in Advanced Analytical Chemistry Methodologies

The unique structural and electronic features of a molecule can sometimes be harnessed for analytical purposes, such as in fluorescent probes or specialized reagents. At present, there are no published studies that specifically describe the use of this compound in advanced analytical chemistry methodologies. Research into other heterocyclic compounds has demonstrated their utility as fluorescent probes, where changes in their emission spectra upon binding to an analyte can be used for detection. nih.gov The potential of this compound in this area remains an open question for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.